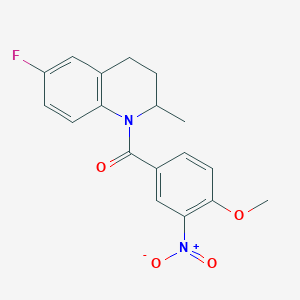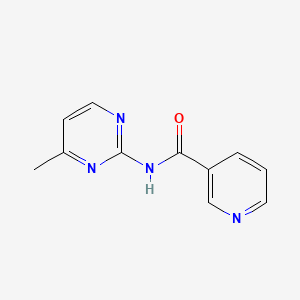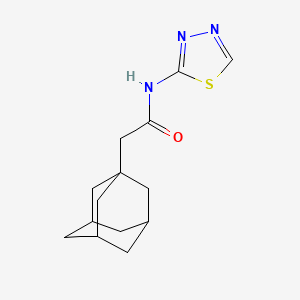
6-fluoro-1-(4-methoxy-3-nitrobenzoyl)-2-methyl-1,2,3,4-tetrahydroquinoline
Descripción general
Descripción
6-fluoro-1-(4-methoxy-3-nitrobenzoyl)-2-methyl-1,2,3,4-tetrahydroquinoline is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of 6-fluoro-1-(4-methoxy-3-nitrobenzoyl)-2-methyl-1,2,3,4-tetrahydroquinoline is not fully understood. However, studies have suggested that the compound may exert its antitumor activity by inhibiting the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. The compound may also interfere with the function of microtubules, which are essential for cell division and proliferation.
Biochemical and physiological effects:
Studies have shown that 6-fluoro-1-(4-methoxy-3-nitrobenzoyl)-2-methyl-1,2,3,4-tetrahydroquinoline exhibits potent cytotoxicity against a range of cancer cell lines. The compound has also been shown to inhibit the replication of various viruses, including HIV-1, herpes simplex virus, and influenza virus. In addition, the compound has been investigated for its potential as a fluorescent probe for imaging applications.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 6-fluoro-1-(4-methoxy-3-nitrobenzoyl)-2-methyl-1,2,3,4-tetrahydroquinoline is its potent antitumor, antiviral, and antibacterial activities. The compound has also been shown to be relatively easy to synthesize and purify. However, one of the main limitations of the compound is its cytotoxicity, which may limit its use in certain applications.
Direcciones Futuras
There are several future directions for research on 6-fluoro-1-(4-methoxy-3-nitrobenzoyl)-2-methyl-1,2,3,4-tetrahydroquinoline. One direction is to investigate the compound's potential as a fluorescent probe for imaging applications. Another direction is to explore the compound's mechanism of action in more detail. Additionally, further studies are needed to determine the compound's potential as a therapeutic agent for various diseases, including cancer and viral infections.
Aplicaciones Científicas De Investigación
6-fluoro-1-(4-methoxy-3-nitrobenzoyl)-2-methyl-1,2,3,4-tetrahydroquinoline has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. The compound has been shown to exhibit potent antitumor, antiviral, and antibacterial activities. It has also been investigated for its potential as a fluorescent probe for imaging applications.
Propiedades
IUPAC Name |
(6-fluoro-2-methyl-3,4-dihydro-2H-quinolin-1-yl)-(4-methoxy-3-nitrophenyl)methanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17FN2O4/c1-11-3-4-12-9-14(19)6-7-15(12)20(11)18(22)13-5-8-17(25-2)16(10-13)21(23)24/h5-11H,3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUFOPNUEBWSMMK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(N1C(=O)C3=CC(=C(C=C3)OC)[N+](=O)[O-])C=CC(=C2)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17FN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![methyl 4,5-dimethoxy-2-[(tetrahydro-2-furanylcarbonyl)amino]benzoate](/img/structure/B4181850.png)
![N-[1-(1,3-benzodioxol-5-yl)ethyl]-3-phenylpropanamide](/img/structure/B4181859.png)
![N-[3-(4-morpholinylcarbonyl)-2-thienyl]cyclohexanecarboxamide](/img/structure/B4181873.png)
![2-methyl-N-[4-(4-morpholinylsulfonyl)phenyl]propanamide](/img/structure/B4181877.png)
![2-{[(2,3-dihydro-1H-inden-5-yloxy)acetyl]amino}-4,5-dimethyl-N-(3-pyridinylmethyl)-3-thiophenecarboxamide](/img/structure/B4181878.png)
![N-[3-(acetylamino)phenyl]-3-chloro-6-nitro-1-benzothiophene-2-carboxamide](/img/structure/B4181883.png)


![4-[1-(1H-imidazol-2-ylmethyl)pyrrolidin-3-yl]-2-(4-methoxy-3-methylphenyl)pyridine](/img/structure/B4181897.png)
![5-bromo-N-[4-(4-morpholinylcarbonyl)phenyl]-2-thiophenecarboxamide](/img/structure/B4181904.png)
![N-(2-methyl-4-oxo-5,6,7,8,9,10-hexahydrocycloocta[4,5]thieno[2,3-d]pyrimidin-3(4H)-yl)-2-(2-thienyl)acetamide](/img/structure/B4181906.png)
![N-[5-(1-ethylpentyl)-1,3,4-thiadiazol-2-yl]-4-methoxy-3-nitrobenzamide](/img/structure/B4181910.png)
